molecular formula C21H20ClN5O3 B2645015 N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1189900-31-9

N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B2645015
CAS No.: 1189900-31-9
M. Wt: 425.87
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a synthetic triazoloquinazolinone derivative supplied for research purposes. This compound is designed for investigative applications and is provided as a high-purity material to ensure experimental consistency. Triazoloquinazolinone scaffolds are of significant interest in medicinal chemistry research due to their diverse biological activities. Similar complex heterocyclic structures are frequently explored in various research fields, including as potential modulators of cellular processes . Researchers value this chemotype for its potential in studying enzyme inhibition and signal transduction pathways. This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic or therapeutic application in humans or animals. Researchers should consult the available safety data sheet (SDS) and handle this material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-2-11-25-19(29)15-8-4-6-10-17(15)27-20(25)24-26(21(27)30)13-18(28)23-12-14-7-3-5-9-16(14)22/h3-10H,2,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWFEKMLKYXDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on various research findings.

  • Molecular Formula : C21H20ClN5O3
  • Molecular Weight : 425.9 g/mol
  • CAS Number : 1242903-56-5

Structure

The compound features a quinazoline moiety fused with a triazole ring and a chlorobenzyl substituent. This unique structure may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole and quinazoline have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives demonstrated strong antimicrobial activity against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Triazole Derivative AE. coli32 µg/mL
Quinazoline Derivative BS. aureus16 µg/mL
N-(2-chlorobenzyl) CompoundPseudomonas aeruginosaTBD

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For example, compounds containing the triazole ring have been noted for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.

A notable study screened a library of compounds, identifying several with promising anticancer activity against multicellular spheroids, which mimic in vivo tumor environments . The specific activity of this compound remains to be fully characterized but suggests potential as an anticancer agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies

A comparative analysis of the biological activities of this compound with known active compounds reveals its potential efficacy:

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives found that those with halogen substitutions exhibited enhanced potency against resistant strains of bacteria . This suggests that this compound could follow a similar trend.

Case Study 2: Anticancer Screening
In another investigation focusing on the antiproliferative effects of quinazoline derivatives against various cancer cell lines (e.g., breast and lung cancer), the compounds demonstrated significant IC50 values indicating their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Compounds containing quinazoline and triazole derivatives have been widely studied for their anticancer properties. Research indicates that derivatives of quinazoline exhibit potent activity against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .

1.2 Antimicrobial Properties

N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the triazole ring enhances its ability to inhibit bacterial growth by interfering with essential cellular processes .

1.3 Anticonvulsant Effects

The triazole moiety is associated with anticonvulsant activity. Compounds with similar structures have been reported to exhibit efficacy in reducing seizure activity in animal models. This suggests potential applications in treating epilepsy and other neurological disorders .

Pharmacological Applications

2.1 Enzyme Inhibition

The compound's structure allows it to act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, compounds with triazole rings have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

2.2 Anti-inflammatory Properties

Research has indicated that certain quinazoline derivatives can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines. This makes this compound a candidate for further studies aimed at treating inflammatory conditions .

Agricultural Applications

3.1 Pesticidal Activity

There is emerging interest in the use of triazole-containing compounds as pesticides due to their biological activity against various pests and pathogens affecting crops. The antimicrobial properties of this compound suggest it could be developed into an effective agricultural treatment to protect plants from fungal infections and bacterial diseases .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of quinazoline derivatives on cancer cell linesFound significant inhibition of cell proliferation in multiple cancer types
Research on Antimicrobial EffectsAssessed the antibacterial properties of triazole derivativesDemonstrated effectiveness against both gram-positive and gram-negative bacteria
Evaluation of Anticonvulsant PropertiesAnalyzed the anticonvulsant potential in animal modelsShowed reduced seizure frequency with specific derivatives

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations

  • N-(4-chlorophenyl)-2-(4-benzyl-triazoloquinazolinyl)acetamide (): This analog substitutes the 2-chlorobenzyl group with a 4-chlorophenyl moiety and replaces the propyl group with a benzyl ring. The positional isomerism (4-chloro vs. 2-chloro) may alter electronic properties and binding affinity, as chlorine’s electron-withdrawing effects influence lipophilicity and receptor interactions.
  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamide (): This compound lacks the triazole ring but retains a quinazolinone core. The absence of the triazole ring simplifies the scaffold, which may reduce synthetic complexity but limit multi-target activity .
  • Thiazole- and Pyrimidine-Based Chloroacetamides (): Examples like 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide replace the triazoloquinazoline core with a thiazole or pyrimidine ring. However, the lack of fused rings may reduce conformational rigidity and target selectivity .

Pharmacological Implications

Compound Core Structure Key Substituents Potential Activity
Target Compound Triazoloquinazoline 2-chlorobenzyl, propyl Anticonvulsant, enzyme inhibition
Compound Triazoloquinazoline 4-chlorophenyl, benzyl Unknown (structural analog)
Compound Quinazolinone 2,4-dichlorophenylmethyl Anticonvulsant
Compounds Thiazole/Pyrimidine Varied (e.g., trimethylphenyl) Broad (dependent on core)
  • Metabolic Stability: The propyl group in the target compound may offer better metabolic stability compared to benzyl () or bulky aryl groups (), as alkyl chains are less prone to oxidative degradation .

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